molecular formula C7H6Br2ClN B1598677 3,5-Dibromo-4-chloro-2,6-dimethylpyridine CAS No. 633318-46-4

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

Cat. No.: B1598677
CAS No.: 633318-46-4
M. Wt: 299.39 g/mol
InChI Key: SFOGWSXQURLBNE-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2,6-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H6Br2ClN. This compound is characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and methyl groups at the 2 and 6 positions of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-4-chloro-2,6-dimethylpyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method is the direct halogenation of 2,6-dimethylpyridine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-4-chloro-2,6-dimethylpyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.

  • Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Partially or fully hydrogenated pyridine derivatives.

  • Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

3,5-Dibromo-4-chloro-2,6-dimethylpyridine is used in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

3,5-Dibromo-4-chloro-2,6-dimethylpyridine is similar to other halogenated pyridines, such as 3,5-dichloro-2,6-dimethylpyridine and 3,5-dibromo-2,6-dimethylpyridine. its unique combination of halogen atoms and methyl groups provides distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

  • 3,5-Dichloro-2,6-dimethylpyridine

  • 3,5-Dibromo-2,6-dimethylpyridine

  • 3,5-Dichloro-4-bromo-2,6-dimethylpyridine

Properties

IUPAC Name

3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2ClN/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGWSXQURLBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393938
Record name 3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633318-46-4
Record name 3,5-dibromo-4-chloro-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (28.8 mL, 206 mmol) was added to a nitrogen purged solution of 3,5-dibromo-2,6-dimethylpyridin-4-ol (58 g, 206 mmol) and phosphorous oxychloride (57.7 mL, 619 mmol) in chloroform (450 mL) and stirred for 1 h at rt, then 3 h at 80° C. The reaction was removed from heating and immediately concentrated under house vaccum; then under high vacuum. The appearance was a cream colored solid, which was azeotroped with toluene (2×100 mL); treated with ice (200 g) for 10 min and carefully neutralized with NaHCO3 (powder), and 1N NaOH solution, and extracted with DCM (2×400 mL). The combined organic layers were dried (MgSO4), concentrated, and a beige solid was obtained that was washed with hexanes and dried under high vacuum to give 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine 52.74 g (85.1%). Concentration of the hexanes gave 3.5 g of less pure product.
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
57.7 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 500-mL RB-flask was charged with solid 3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide (94 g, 260 mmol) and POCl3 (150 ml, 1609 mmol) was added. To this white slurry was added N,N-dimethylaniline (39.5 ml, 312 mmol) and the reaction mixture was heated to 130° C. (oil bath temp). After stirring for 2 h, the reaction mixture was cooled, concentrated and the brown residue taken up in toluene (100 mL) and concentrated to remove any unreacted POCl3. Then, the residue was treated with ice (250 g) for 30 min and carefully neutralized with powder Na2CO3, extracted with CH2Cl2 (3×250 mL). The combined organic layers dried (MgSO4/C), filtered, concentrated to give slurry which was dissolved in ether (500 mL), filtered through a plug of silica gel. The silica gel pad was washed with 1:1 Ether/Hex (1.5-lit). The filtrate was concentrated to give white slurry which was triturated with hexanes (200 mL) and left in the freezer (−10° C., 2 h). The liquid was decanted and solids were rinsed with cold hexanes (4×50 mL) and dried overnight under high vacuum (required to remove dimethylaniline) to afford 3,5-dibromo-4-chloro-2,6-dimethylpyridine (49.2 g, 164 mmol, 63.3% yield) as pale greenish-yellow solid. The decanted solvent was concentrated and purified by flash chromatography using 1-lit each hexanes, 0.5, 1, 2 and 5% EtOAc/Hex to afford additional 3,5-dibromo-4-chloro-2,6-dimethylpyridine (18.763 g, 62.7 mmol, 24.13% yield) as greenish-yellow solid. 1H NMR (500 MHz, CDCl3) δ 2.59 (s, 6H). LCMS (M+H)=300.0.
Name
3,5-dibromo-2,6-dimethylpyridin-4-ol, hydrobromide
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
39.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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